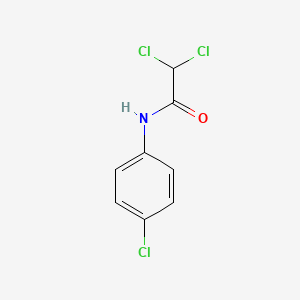
1-(2-Bromopropyl)-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropyl)-4-méthoxy-2-méthylbenzène : est un composé organique de formule moléculaire C11H15BrO. Il s'agit d'un dérivé du benzène, où le cycle benzénique est substitué par un groupe bromopropyle, un groupe méthoxy et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène implique généralement la bromation d'un précurseur approprié. Une méthode courante est la bromation de l'alcool 4-méthoxy-2-méthylbenzylique à l'aide de tribromure de phosphore (PBr3) ou d'acide bromhydrique (HBr) en présence d'un solvant tel que le dichlorométhane. La réaction est effectuée à des températures contrôlées pour assurer une bromation sélective du groupe propyle.
Méthodes de production industrielle
En milieu industriel, la production de 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène peut impliquer des réacteurs à écoulement continu pour maintenir un contrôle précis des conditions réactionnelles. L'utilisation de catalyseurs et de paramètres réactionnels optimisés peut améliorer le rendement et la pureté du produit final. Les méthodes industrielles visent également à minimiser les sous-produits et à garantir la capacité d'adaptation du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, les amines ou les thiols, conduisant à la formation de différents dérivés.
Réactions d'élimination : En conditions basiques, le composé peut subir des réactions d'élimination pour former des alcènes.
Réactions d'oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réactifs et conditions courants
Substitution : Réactifs comme l'hydroxyde de sodium (NaOH) ou le tert-butoxyde de potassium (KOtBu) dans des solvants polaires.
Élimination : Bases fortes telles que l'éthylate de sodium (NaOEt) dans l'éthanol.
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits formés
Substitution : Formation d'alcools, d'amines ou de thiols.
Élimination : Formation d'alcènes.
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
4. Applications de la recherche scientifique
Le 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif des principes actifs pharmaceutiques (API).
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène dépend des réactions spécifiques qu'il subit. Par exemple, dans les réactions de substitution, l'atome de brome est remplacé par un nucléophile par le biais d'un mécanisme de substitution nucléophile bimoléculaire (SN2). Dans les réactions d'élimination, le composé subit une déprotonation pour former un alcène par le biais d'un mécanisme E2. Le groupe méthoxy peut participer à des interactions de don d'électrons, ce qui influence la réactivité du composé.
Applications De Recherche Scientifique
1-(2-Bromopropyl)-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes deprotonation to form an alkene through an E2 mechanism. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2-Bromopropyl)benzène : Ne possède pas les groupes méthoxy et méthyle, ce qui conduit à une réactivité et à des applications différentes.
Bromure de 4-méthoxy-2-méthylbenzyle : Structure similaire, mais sans le groupe propyle, ce qui affecte son comportement chimique.
2-Bromo-4-méthoxy-1-méthylbenzène : Différentes positions des substituants, ce qui conduit à des variations de réactivité.
Unicité
Le 1-(2-bromopropyl)-4-méthoxy-2-méthylbenzène est unique en raison de la combinaison de ses substituants, qui confèrent des propriétés électroniques et stériques spécifiques. La présence du groupe méthoxy améliore sa nucléophilie, tandis que le groupe bromopropyle offre un site pour une fonctionnalisation ultérieure. Cette combinaison en fait un intermédiaire polyvalent dans la synthèse organique.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-(2-bromopropyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6,9H,7H2,1-3H3 |
Clé InChI |
FZWCPMZUOCFBRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11973370.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)


![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)
